Intramolecular Steric Strain Energy
Brown and Domash (1956) calorimetrically quantified the steric strain in homomorphs of o-t-butyltoluene at 5.6–6.3 kcal/mol [1]. This strain arises from the peri-interaction between the ortho-tert-butyl and ortho-methyl groups and is entirely absent in 3-tert-butyltoluene (meta) and 4-tert-butyltoluene (para), where the substituents are spatially separated.
| Evidence Dimension | Intramolecular steric strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 5.6–6.3 kcal/mol (o-t-butyltoluene homomorph) |
| Comparator Or Baseline | 3-tert-butyltoluene and 4-tert-butyltoluene: ~0 kcal/mol (no ortho peri-interaction) |
| Quantified Difference | ≥5.6 kcal/mol additional strain energy in the ortho isomer |
| Conditions | Calorimetric measurement; heats of reaction of diborane with pyridine bases in nitrobenzene solution; homomorphic strain estimation (Brown & Domash, JACS 1956) |
Why This Matters
This large and isomer-specific steric strain directly predicts altered reactivity in electrophilic substitution, different oxidation product distributions, and distinct thermodynamic stability—making isomer identity critical for reproducible synthetic outcomes.
- [1] Brown, H.C.; Domash, L. Steric Effects in Displacement Reactions. XI. The Heats of Reaction of Diborane with Pyridine Bases. Steric Strains in Homomorphs of o-t-Butyltoluene and Hemimellitene. J. Am. Chem. Soc., 1956, 78, 5384–5386. View Source
